Computed Lipophilicity (XLogP3-AA) Comparison vs. Oxygen Analog CF3CH2OCH3
The replacement of an oxygen atom with sulfur significantly increases lipophilicity, a critical parameter for drug-likeness and bioavailability. The computed partition coefficient (XLogP3-AA) for 1,1,1-trifluoro-2-(methylsulfanyl)ethane is 2.0, compared to 1.2 for its direct oxygen analog, 2,2,2-trifluoroethyl methyl ether (CAS 460-43-5) . This difference of 0.8 log units corresponds to approximately a 6.3-fold increase in lipophilicity.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 2,2,2-Trifluoroethyl methyl ether (CAS 460-43-5): XLogP3-AA = 1.2 |
| Quantified Difference | ΔXLogP = +0.8 (approx. 6.3x more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem (2025.04.14 release). |
Why This Matters
This higher lipophilicity makes the target compound a superior starting material for designing CNS-penetrant or membrane-targeting agents where a higher logP is desired, reducing the need for additional lipophilic modifications.
- [1] PubChem. (2026). 1,1,1-Trifluoro-2-(methylsulfanyl)ethane. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5187-55-3 View Source
- [2] PubChem. (2026). 2,2,2-Trifluoroethyl methyl ether. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/136304 View Source
